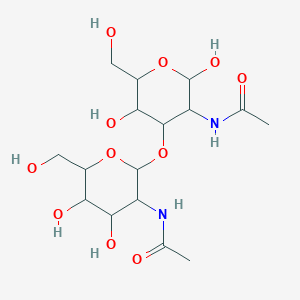

GlcNAc1-beta-3GalNAc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

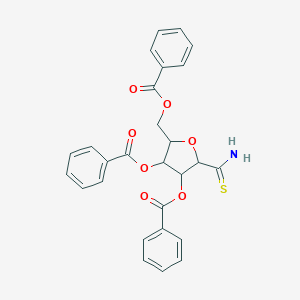

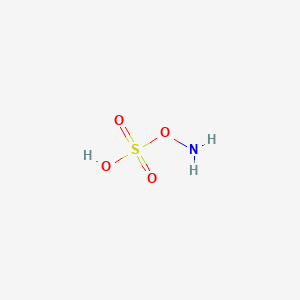

The synthesis of "GlcNAc1-β-3GalNAc" involves the enzyme UDP-N-acetylglucosamine:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T), which catalyzes the addition of N-acetylglucosamine (GlcNAc) to GalNAc residues on mucins. This enzymatic activity is critical for the production of the core 3 structure of O-glycans, predominantly found in mucins from the digestive organs such as the stomach, colon, and small intestine (Iwai et al., 2002).

Molecular Structure Analysis

The molecular structure of "GlcNAc1-β-3GalNAc" features a β1-3 linkage between the GlcNAc and GalNAc sugars. This specific linkage is crucial for its function in mucin-type O-glycans, serving as a precursor for more complex glycan structures. The structural characterization is achieved through techniques such as high-performance liquid chromatography and NMR analyses, confirming the β1-3 linkage between the sugars (Iwai et al., 2002).

Applications De Recherche Scientifique

Enzyme Characterization and Gene Mapping : The Gsl-5 gene in mouse kidney regulates the expression of GlcNAc1-beta-3GalNAc through the UDP-GlcNAc:IV3 beta Gal-Gb4Cer beta-1,6-Glc-NAc transferase (GNT). This enzyme transfers GlcNAc to the C-6 position of GalNAc and has been purified from mouse kidney, showing specific substrate preferences and homology with human core 2 GlcNAc transferase (Sekine et al., 1994).

Mucin Synthesis : A study on pig gastric mucosa revealed an enzyme responsible for the formation of GlcNAc beta 1-3(GlcNAc beta 1-6)Gal-R, which is crucial in the synthesis of the I antigenic determinant in mucin-type oligosaccharides. This enzyme also converts Gal beta 1-3GalNAc-R to mucin core 2 (Brockhausen et al., 1986).

Cancer Research : In breast cancer cells, MUC1 mucin is aberrantly glycosylated, affecting O-glycan core-1 and core-2 structures. The study found variations in glycosyltransferase activities and sialyltransferase activity in cancer cells compared to normal cells, influencing the glycosylation pattern (Brockhausen et al., 1995).

Receptor Activity in Infections : Glycoconjugates containing GlcNAc beta 1 leads to 3Gal beta were identified as receptors for pneumococci attaching to human pharyngeal epithelial cells. This finding has implications for understanding bacterial adhesion and infection mechanisms (Andersson et al., 1983).

Expression Cloning and Gene Transfer : A study involving CHO cells led to the isolation of a cDNA encoding UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6GlcNAc transferase, which is crucial in O-glycan core-2 structure formation and is associated with various biological processes like T-cell activation and immunodeficiency (Bierhuizen & Fukuda, 1992).

Embryonic Development : The expression of GlcNAc-transferase V and core 2 GlcNAc-transferase in the developing mouse embryo suggests their role in synthesizing beta1-6GlcNAc-branched intermediates in glycosylation pathways during embryogenesis (Granovsky et al., 1995).

N-Glycan Biosynthesis and Disease : Research on beta 1,4-N-acetylglucosaminyltransferase III (GnT-III) highlights its regulatory role in N-glycan biosynthesis and potential implications in various biological events and diseases (Ihara et al., 2002).

Metastatic Tumor Cell Lines : A study on murine tumor cell lines found increased activity of UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6-N-acetylglucosaminyltransferase in metastatic lines, controlling polylactosamine synthesis and suggesting its role in tumor progression (Yousefi et al., 1991).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GlcNAc1-beta-3GalNAc | |

CAS RN |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

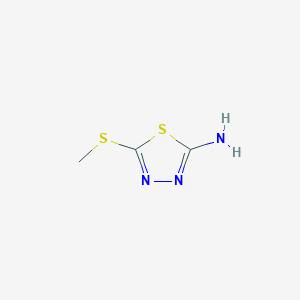

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)